molecular formula C8H10BrN3 B13683793 1-(3-Bromo-4-methylphenyl)guanidine

1-(3-Bromo-4-methylphenyl)guanidine

Cat. No.: B13683793
M. Wt: 228.09 g/mol
InChI Key: ORLBDTIUTXZBDY-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)guanidine typically involves the reaction of 3-bromo-4-methylaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as a guanidylating agent . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of guanidines, including this compound, often employs transition metal-catalyzed reactions. These methods are advantageous due to their high yields and the ability to use a wide range of substrates . Catalysts such as palladium or nickel are commonly used in these processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include corresponding oxides or hydroxylated derivatives.

    Reduction: Products include amines or partially reduced intermediates.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methylphenyl)thiourea: Similar structure but contains a thiourea group instead of a guanidine group.

    1-(3-Bromo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.

    1-(3-Bromo-4-methylphenyl)imidazole: Contains an imidazole ring instead of a guanidine group.

Uniqueness

1-(3-Bromo-4-methylphenyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in biological applications where strong interactions with biomolecules are required .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)guanidine

InChI

InChI=1S/C8H10BrN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

ORLBDTIUTXZBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)Br

Origin of Product

United States

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